An In-depth Technical Guide to the Structural Analysis of (1-Benzylazetidin-3-yl)methanol
An In-depth Technical Guide to the Structural Analysis of (1-Benzylazetidin-3-yl)methanol
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, enabling novel interactions with biological targets. (1-Benzylazetidin-3-yl)methanol is a key building block in this class, providing a versatile platform for the synthesis of more complex drug candidates. The benzyl protecting group offers stability during synthetic manipulations, while the hydroxymethyl group serves as a handle for further functionalization.
Molecular Identity and Physicochemical Properties
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Chemical Name: (1-Benzylazetidin-3-yl)methanol
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Molecular Formula: C₁₁H₁₅NO
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Molecular Weight: 177.24 g/mol
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CAS Number: 99025-94-2[1]
| Property | Predicted Value/Information | Source/Method |
| Molecular Weight | 177.24 g/mol | Calculation |
| XlogP | 1.3 | Prediction |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 2 | Calculation |
| Rotatable Bonds | 3 | Calculation |
Proposed Synthesis and Potential Impurity Profile
A plausible and common synthetic route to (1-Benzylazetidin-3-yl)methanol involves the reaction of benzylamine with a suitable C3-synthon, such as epichlorohydrin, followed by intramolecular cyclization. This method is cost-effective and has been described for the synthesis of the related 1-benzylazetidin-3-ol.[2]
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For (1-Benzylazetidin-3-yl)methanol, electrospray ionization (ESI) would be a suitable soft ionization technique.
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Expected Molecular Ion: [M+H]⁺ = 178.1226 m/z
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Predicted Fragmentation Pattern: The primary fragmentation pathway for protonated benzylamines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91. [3][4][5][6]Another likely fragmentation is the loss of the hydroxymethyl group.
| m/z | Predicted Fragment |
| 178.12 | [M+H]⁺ |
| 160.11 | [M+H - H₂O]⁺ |
| 147.10 | [M+H - CH₂OH]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl/tropylium cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H (alcohol) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1250-1000 | C-N (amine) & C-O (alcohol) | Stretching |
| 750-700 & 700-650 | C-H (aromatic) | Out-of-plane bending |
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide excellent evidence for the structure of (1-Benzylazetidin-3-yl)methanol, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination in the solid state. [7]Although a crystal structure for the title compound is not publicly available, obtaining one would provide precise information on:
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Bond lengths and angles: Confirming the strained four-membered ring geometry.
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Conformation: The puckering of the azetidine ring and the orientation of the benzyl and hydroxymethyl substituents.
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Intermolecular interactions: Hydrogen bonding involving the hydroxyl group and packing forces in the crystal lattice.
Protocol for Single-Crystal X-ray Diffraction:
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Applications in Drug Development
(1-Benzylazetidin-3-yl)methanol is a valuable building block for the synthesis of a wide range of biologically active molecules. The azetidine core can act as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, offering a different vector space for substituent placement and potentially improving pharmacokinetic properties. The benzyl group can be readily removed via hydrogenolysis to liberate the secondary amine for further derivatization.
Conclusion
The structural analysis of (1-Benzylazetidin-3-yl)methanol requires a multi-faceted approach, combining various analytical techniques. While direct experimental data is not always available for novel compounds, a thorough understanding of spectroscopic principles, coupled with predictive modeling and comparison with known analogs, can provide a high degree of confidence in the assigned structure. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel azetidine-containing molecules, ensuring their quality and suitability for applications in drug discovery and development.
References
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